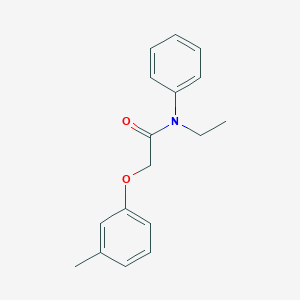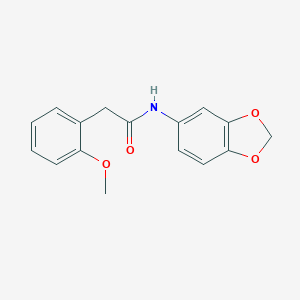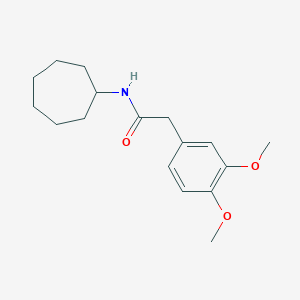
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide, also known as DMC or CYCLO-DMAA, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1970s and has been used in scientific research since then. The compound has gained attention due to its potential application in the field of neuroscience and as a possible treatment for neurological disorders.
作用機序
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. The compound also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in improved cognitive function, increased alertness, and a reduction in fatigue.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. The compound has been found to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver, leading to an increase in blood sugar levels. The compound has been shown to have a half-life of approximately 8 hours in humans.
実験室実験の利点と制限
One advantage of N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide is its ability to improve cognitive function and increase alertness, making it a useful tool in the study of neurological disorders. However, the compound has limitations in terms of its potential for abuse and dependence, which can be a concern in lab experiments. Additionally, the compound has not been extensively studied for its long-term effects on the brain and body.
将来の方向性
There are several potential future directions for the study of N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide. One area of research is the development of new drugs that target the same neurotransmitter systems as the compound but with fewer side effects. Another direction is the exploration of the compound's potential as a treatment for other neurological disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the long-term effects of the compound on the brain and body.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in the treatment of neurological disorders. The compound acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain, leading to improved cognitive function and increased alertness. While the compound has advantages in terms of its potential application in scientific research, it also has limitations and concerns regarding its potential for abuse and dependence. Further research is needed to fully understand the compound's potential as a treatment for neurological disorders and its long-term effects on the brain and body.
合成法
The synthesis of N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide involves the reaction of cycloheptanone with 3,4-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting product is then reduced using sodium borohydride to obtain the final compound.
科学的研究の応用
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential use in the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and Alzheimer's disease. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in cognitive function and mood regulation.
特性
分子式 |
C17H25NO3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H25NO3/c1-20-15-10-9-13(11-16(15)21-2)12-17(19)18-14-7-5-3-4-6-8-14/h9-11,14H,3-8,12H2,1-2H3,(H,18,19) |
InChIキー |
QNUDTLRPXOFANU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CCCCCC2)OC |
正規SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CCCCCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)






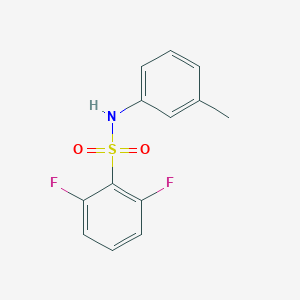
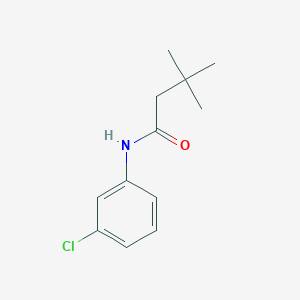

![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)
